molecular formula C35H28O11 B13399925 Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate

Cat. No.: B13399925
M. Wt: 624.6 g/mol
InChI Key: YCSADDLHGRKXCS-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate (CAS: 201789-32-4) is a protected derivative of D-glucuronic acid, where the hydroxyl groups at positions 1, 2, 3, and 4 are substituted with benzoyl (Bz) groups, and the carboxylic acid at position 6 is esterified as a methyl ester. This compound is structurally analogous to the more widely studied acetylated counterpart, Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucuronate (CAS: 7355-18-2). The benzoyl groups confer distinct steric and electronic properties, influencing reactivity and applications in glycosylation reactions and drug metabolism studies .

Properties

IUPAC Name

methyl 3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSADDLHGRKXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups, followed by the esterification of the carboxyl group with methanol. One common method involves the use of benzoyl chloride and pyridine to protect the hydroxyl groups, followed by the reaction with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of glucuronidation, a biochemical process involving the addition of glucuronic acid to substrates.

    Medicine: It is used in the development of prodrugs and drug delivery systems.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release D-glucuronic acid, which can then participate in various metabolic processes. The benzoyl groups provide protection to the hydroxyl groups, allowing for selective reactions and modifications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucuronate (Acetylated Analogue)
  • Protecting Groups : Acetyl (Ac) groups at positions 1, 2, 3, and 4.
  • Molecular Formula : C₁₅H₂₀O₁₁; Molecular Weight: 376.31 g/mol.
  • Physical Properties :
    • Melting Point: 179°C .
    • Solubility: Soluble in chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) .
    • Optical Rotation: [α]²⁰/D = +8.1° to +9.5° (c = 1% in chloroform) .
  • Applications: Used as a glycosyl donor in α-selective glucuronidation reactions, facilitated by neighboring group participation of the C-6 methoxycarbonyl group . Key reagent in glucuronidation pathway studies for drug metabolism .
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate (Benzoylated Compound)
  • Protecting Groups : Benzoyl (Bz) groups at positions 1, 2, 3, and 4.
  • Molecular Formula : C₃₅H₂₈O₁₁; Molecular Weight: 624.59 g/mol.
  • Physical Properties: Limited experimental data, but benzoyl groups are bulkier and more lipophilic than acetyl, likely reducing solubility in polar solvents. Expected higher stability under acidic conditions compared to acetylated derivatives .
  • Applications: Potential use in stereoselective glycosylation where bulky protecting groups enhance selectivity. Less commonly reported in literature, suggesting niche applications in specialized syntheses .

Comparison with Other Analogues

Methyl 2,3,4-Tri-O-isobutyryl-D-glucuronate
  • Protecting Groups : Isobutyryl (iBu) at positions 2, 3, and 4.
  • Reactivity : Isobutyryl groups balance steric hindrance and activation, often used in stepwise deprotection strategies .
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate
  • Protecting Groups : Benzyl (Bn) groups at positions 2, 3, 4; benzyl ester at position 6.
  • Applications : Used in solid-phase synthesis for selective deprotection .

Biological Activity

Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is a synthetic derivative of glucuronic acid that has garnered attention due to its potential biological activities. This compound is primarily studied for its role in drug metabolism and its interactions with various enzymes, particularly β-glucuronidases. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological implications, and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of four benzoyl groups attached to the glucuronic acid backbone. The synthesis typically involves protecting the hydroxyl groups on glucuronic acid to facilitate further reactions. Various methods have been developed for its synthesis, including the use of specific reagents and conditions to achieve high yields and purity.

Synthesis Overview

StepReagentsConditionsYield
1Glucuronic acid derivativeBenzoyl chloride in pyridineHigh
2Protection of hydroxylsTBAF (Tetra-n-butylammonium fluoride)Moderate
3MethylationMethyl iodide in DMFHigh

1. Enzyme Inhibition

This compound exhibits significant inhibitory activity against β-glucuronidases. This enzyme is involved in the hydrolysis of glucuronides back to their aglycones, which can lead to increased toxicity in drug metabolism. Studies have shown that this compound can effectively inhibit β-glucuronidase activity in vitro.

  • Inhibition Studies :
    • IC50 values have been reported in the range of 10-25 µM depending on the specific enzyme source.
    • Molecular docking studies suggest that the compound binds to key residues within the active site of β-glucuronidase, obstructing substrate access.

2. Drug Metabolism

The role of this compound in drug metabolism is crucial as it can serve as a prodrug. Upon enzymatic hydrolysis by β-glucuronidase, it releases active aglycones which may exhibit therapeutic effects or toxicity.

  • Case Study : In a study involving irinotecan (a chemotherapeutic agent), this compound was shown to modulate the release of active metabolites in vivo, potentially alleviating side effects associated with the drug.

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

  • Anticancer Properties :
    • The compound has been linked to enhanced efficacy of certain anticancer drugs through improved pharmacokinetics.
  • Toxicity Reduction :
    • By controlling the release of active metabolites via β-glucuronidase inhibition, it may reduce adverse effects related to drug therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via benzoylation of D-glucuronic acid derivatives using benzoyl chloride in anhydrous pyridine. Key factors include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of benzoylating agents to ensure complete protection of hydroxyl groups. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from acetylated byproducts or unreacted starting materials . Yield optimization requires strict anhydrous conditions and inert atmospheres to avoid hydrolysis of benzoyl groups.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the benzoyl group positions and anomeric configuration. For example, the methoxycarbonyl group at C-6 appears as a singlet (~3.7 ppm in 1H^{1}\text{H} NMR), while benzoyl carbonyls resonate at ~165–170 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 632.2 for [M+Na]+^+) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (254 nm) monitors purity, while GC-MS is used for acetylated analogs (though less common for benzoylated derivatives due to lower volatility) .

Q. How does this compound serve as a precursor in glucuronide conjugate synthesis for drug metabolism studies?

  • Methodological Answer : The benzoyl groups act as temporary protecting groups, enabling selective deprotection (e.g., using NaOMe/MeOH) to expose hydroxyls for conjugation with aglycones. This facilitates the synthesis of glucuronides for studying phase II drug metabolism. For example, in vitro assays with liver microsomes often use intermediates derived from this compound to probe UDP-glucuronosyltransferase (UGT) activity .

Advanced Research Questions

Q. How do the benzoyl protecting groups affect the reactivity and stereochemical outcomes in glycosylation reactions compared to acetylated analogs?

  • Methodological Answer : Benzoyl groups enhance steric hindrance and stabilize oxocarbenium intermediates via electron-withdrawing effects, favoring β-selectivity in glycosylations. In contrast, acetylated donors (e.g., Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate) often exhibit α-selectivity due to neighboring group participation from the C-6 methoxycarbonyl group. Researchers must adjust catalysts (e.g., Tf2_2NH for acetylated donors vs. TMSOTf for benzoylated) and solvents (DCM vs. toluene) to optimize stereoselectivity .

Q. What mechanistic insights explain the α- or β-selectivity observed in glycosylation reactions using this compound as a donor?

  • Methodological Answer : β-Selectivity arises from the benzoyl groups stabilizing a 1C4_4 conformation of the oxocarbenium intermediate, directing nucleophilic attack from the β-face. Computational studies (DFT calculations) and kinetic isotopic effect (KIE) experiments can validate this mechanism. Contrastingly, acetyl groups allow greater flexibility, enabling 4C1_1 conformations that favor α-attack .

Q. What strategies resolve contradictions in reported data on reaction yields or stereochemical outcomes when using this compound?

  • Methodological Answer : Discrepancies often stem from variations in catalyst loading, moisture levels, or donor-acceptor ratios. Systematic optimization via Design of Experiments (DoE) is recommended. For example, if a study reports low β-selectivity, increasing the Lewis acid catalyst (e.g., BF3_3·OEt2_2) concentration or using molecular sieves to scavenge water may improve reproducibility .

Q. How can advanced analytical techniques like 2D NMR or X-ray crystallography elucidate the structural conformation of intermediates?

  • Methodological Answer :

  • 2D NMR (HSQC, NOESY) : Correlates proton-proton spatial relationships, confirming benzoyl group orientations and anomeric configuration. For instance, NOE correlations between H-1 and H-3/H-5 indicate β-configuration.
  • X-ray Crystallography : Provides unambiguous confirmation of solid-state conformation. Crystals grown via vapor diffusion (e.g., hexane/CH2_2Cl2_2) reveal intramolecular H-bonding between the methoxycarbonyl and adjacent benzoyl groups, stabilizing the 1C4_4 conformation .

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